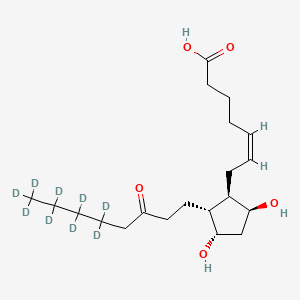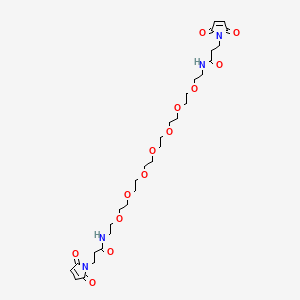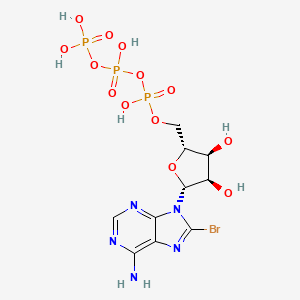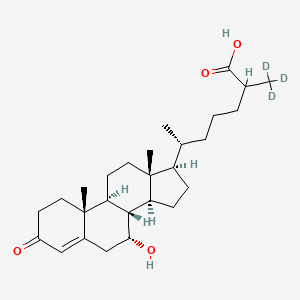
N1-Acetyl triethylenetetramine-d8 (trihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is a deuterium-labeled version of N1-Acetyl triethylenetetramine trihydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves the acetylation of triethylenetetramine with deuterium-labeled acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The product is then purified and converted to its trihydrochloride salt form .
Industrial Production Methods
Industrial production of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often subjected to rigorous testing to confirm its isotopic labeling and chemical structure .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of N1-Acetyl triethylenetetramine-d8.
Reduction: Triethylenetetramine-d8.
Substitution: Substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is widely used in scientific research, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the impact of deuterium substitution on drug metabolism.
Clinical Mass Spectrometry: Serves as an internal standard for quantifying drug levels in biological samples.
Isotope-Labeled Compounds: Used in various research areas requiring stable isotope labeling
Wirkmechanismus
The mechanism of action of N1-Acetyl triethylenetetramine-d8 (trihydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification using mass spectrometry. This helps in tracking the compound’s distribution and metabolism in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Acetyl triethylenetetramine: The non-deuterated version of the compound.
N1-Monoacetyltriethylenetetramine: A monoacetylated derivative.
N3-Monoacetyltriethylenetetramine: Another monoacetylated derivative
Uniqueness
N1-Acetyl triethylenetetramine-d8 (trihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the compound’s metabolic profile, leading to slower metabolism and potentially longer-lasting effects .
Eigenschaften
Molekularformel |
C8H23Cl3N4O |
|---|---|
Molekulargewicht |
305.7 g/mol |
IUPAC-Name |
N-[2-[2-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]ethylamino]-1,1,2,2-tetradeuterioethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H/i2D2,3D2,6D2,7D2;;; |
InChI-Schlüssel |
KZWCSMUYOOFYFE-SBHVQKSNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])NCCNC([2H])([2H])C([2H])([2H])NC(=O)C)N.Cl.Cl.Cl |
Kanonische SMILES |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


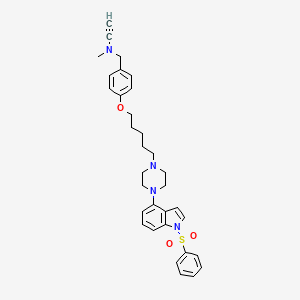
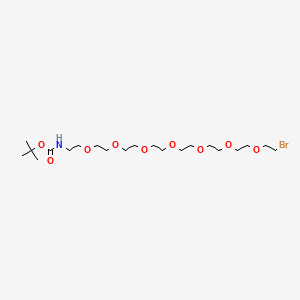
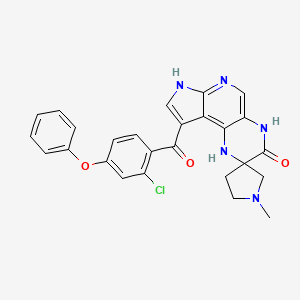
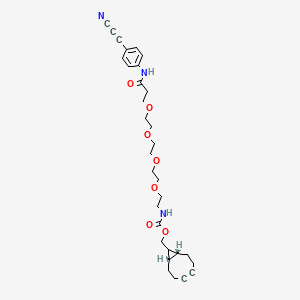
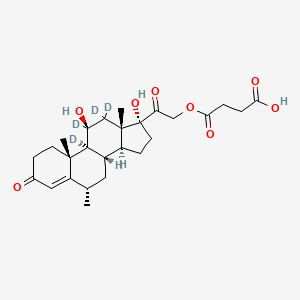
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
